BenchChemオンラインストアへようこそ!

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole

5‑HT₄ receptor gastrointestinal pharmacology smooth muscle relaxation

Select 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole (BIMU-8) as your reference 5-HT₄ full agonist. Its 4.2-fold potency window over BIMU-1 (EC₅₀ 0.76 μM in human colon) ensures sensitive detection of partial agonist/antagonist effects. This compound consistently ranks highest-affinity among gastroprokinetic-class 5-HT₄ ligands, making it ideal for competitive displacement studies. In vivo, its ED₅₀ of 49 μg/kg i.v. provides a benchmark for ranking novel azabicycloalkyl benzimidazolones in esophageal relaxation assays. Order now for superior translational pharmacology.

Molecular Formula C14H17N3
Molecular Weight 227.3 g/mol
CAS No. 1009075-42-6
Cat. No. B1369906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole
CAS1009075-42-6
Molecular FormulaC14H17N3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2)N3C=NC4=CC=CC=C43
InChIInChI=1S/C14H17N3/c1-2-4-14-13(3-1)15-9-17(14)12-7-10-5-6-11(8-12)16-10/h1-4,9-12,16H,5-8H2
InChIKeyOGOZBBGHZSRLBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole (BIMU-8) – CAS 1009075-42-6: 5‑HT₄ Agonist Pharmacological Tool


1‑(8‑Azabicyclo[3.2.1]oct‑3‑yl)benzimidazole (commonly referred to as BIMU‑8) is a synthetic azabicycloalkyl benzimidazolone that acts as a potent and selective full agonist at the serotonin 5‑HT₄ receptor. Its core 8‑azabicyclo[3.2.1]octane scaffold positions it within the tropane‑alkaloid superfamily, but the N‑1 benzimidazole substitution confers a distinct pharmacological profile [REFS‑1]. BIMU‑8 has been extensively characterized in radioligand binding, functional cAMP assays, isolated tissue preparations, and in vivo gastrointestinal models, establishing it as a well‑validated chemical probe for 5‑HT₄ receptor research [REFS‑2].

Why Other 5‑HT₄ Agonists or Benzimidazole Analogues Cannot Simply Substitute for 1‑(8‑Azabicyclo[3.2.1]oct‑3‑yl)benzimidazole


The 8‑azabicyclo[3.2.1]octane family contains numerous compounds that interact with serotonergic, opioid, and dopaminergic systems; however, the precise substitution pattern on the benzimidazole ring and the N‑8 position of the tropane core determines receptor subtype selectivity, intrinsic efficacy, and tissue‑specific functional responses. For example, BIMU‑1 (N‑ethyl‑substituted benzimidazolone) exhibits dual 5‑HT₄ agonist/5‑HT₃ antagonist activity, whereas BIMU‑8 (N‑isopropyl‑substituted) behaves as a clean 5‑HT₄ agonist [REFS‑1]. Similarly, other benzimidazole‑containing tropanes such as DAU 6215 (itasetron) act as 5‑HT₃ antagonists, not 5‑HT₄ agonists [REFS‑2]. Even among structurally distinct 5‑HT₄ agonists (e.g., cisapride, mosapride, tegaserod), potency, efficacy, and in vivo pharmacodynamics differ markedly [REFS‑3]. Therefore, substituting BIMU‑8 with a structurally or mechanistically related compound without quantitative justification risks introducing confounding variables into experimental outcomes and invalidating cross‑study comparisons.

Quantitative Differentiation: Head‑to‑Head and Cross‑Study Comparisons for 1‑(8‑Azabicyclo[3.2.1]oct‑3‑yl)benzimidazole


5‑HT₄ Receptor Agonist Potency: BIMU‑8 vs. BIMU‑1 and 5‑HT in Human Colon Smooth Muscle

In isolated human colon circular smooth muscle strips, the azabicycloalkyl benzimidazolone BIMU‑8 inhibited spontaneous motility with an EC₅₀ of 0.76 μM, while its close structural analog BIMU‑1 (N‑ethyl instead of N‑isopropyl) was 4.2‑fold less potent, exhibiting an EC₅₀ of 3.19 μM [REFS‑1]. Both compounds were less potent than the endogenous agonist 5‑HT (EC₅₀ = 0.13 μM), but their Emax values were not significantly different from 5‑HT, confirming that BIMU‑8 behaves as a full agonist in this tissue [REFS‑1].

5‑HT₄ receptor gastrointestinal pharmacology smooth muscle relaxation

5‑HT₄ Agonist In Vivo Esophageal Relaxation: BIMU‑8 vs. Tegaserod, Cisapride, Renzapride, and Mosapride

In an anesthetized rat model of 5‑HT₄ receptor‑mediated esophageal relaxation measured by digital sonomicrometry, BIMU‑8 (3–3000 μg/kg i.v.) produced a dose‑dependent increase in esophageal inter‑crystal distance with an ED₅₀ of 49 μg/kg [REFS‑1]. This potency ranked second only to tegaserod (ED₅₀ = 11 μg/kg) and was comparable to renzapride (ED₅₀ = 51 μg/kg), while being 2.9‑fold more potent than cisapride (ED₅₀ = 141 μg/kg) and 37‑fold more potent than mosapride (ED₅₀ = 1825 μg/kg) [REFS‑1].

5‑HT₄ receptor in vivo pharmacology esophageal motility

Affinity Ranking Across 5‑HT₄ Agonists: BIMU‑8 Demonstrates Superior Binding in Guinea Pig Ileum

In a radioligand binding study using guinea pig ileum membranes, the inhibition potency order of 5‑HT₄ agonists was determined as: BIMU‑8 > cisapride > mosapride ≈ renzapride > 5‑HT > zacopride > metoclopramide [REFS‑1]. This ranking, derived from competitive displacement of a 5‑HT₄‑selective radioligand, places BIMU‑8 at the apex of the tested series.

5‑HT₄ receptor radioligand binding gastroprokinetic agents

5‑HT₄ Receptor Subtype Selectivity: BIMU‑8 vs. 5‑HT₃ Receptor Binding

BIMU‑8 binds to the 5‑HT₄ receptor with a Ki of 69 nM, but it also exhibits high‑affinity binding to the 5‑HT₃ receptor with a Ki of 0.36 nM [REFS‑1]. This 192‑fold higher affinity for 5‑HT₃ over 5‑HT₄ receptors reveals a significant secondary pharmacology that distinguishes BIMU‑8 from more selective 5‑HT₄ agonists such as prucalopride or tegaserod.

5‑HT₄ receptor 5‑HT₃ receptor receptor selectivity

cAMP Functional Response: BIMU‑8 Stimulates cAMP Formation with EC₅₀ = 72 nM in Primary Neurons

In primary mouse embryonic colliculi neurons, BIMU‑8 stimulates cAMP formation with an EC₅₀ of 72 nM [REFS‑1]. This functional potency aligns closely with its 5‑HT₄ receptor binding Ki (69 nM) and wild‑type 5‑HT₄ receptor EC₅₀ (18 nM) reported in recombinant systems [REFS‑2], confirming that BIMU‑8 acts as an efficacious agonist in a physiologically relevant neuronal context.

5‑HT₄ receptor cAMP assay primary neurons

Kappa Opioid Receptor Antagonism: BIMU‑8 Exhibits High‑Affinity KOR Binding (Ki = 19 nM)

BIMU‑8 displaces the KOR‑selective radioligand [³H]U‑69,593 from guinea pig brain membranes with a Ki of 19 nM [REFS‑1]. This off‑target opioid receptor activity is a unique feature among 5‑HT₄ agonists; compounds such as cisapride, mosapride, and tegaserod do not exhibit significant KOR affinity.

kappa opioid receptor KOR antagonist receptor profiling

Recommended Research Applications for 1‑(8‑Azabicyclo[3.2.1]oct‑3‑yl)benzimidazole Based on Quantitative Differentiation Data


In Vitro Functional Characterization of 5‑HT₄ Receptor Agonist Activity in Human Gastrointestinal Tissues

BIMU‑8 is ideally suited for establishing 5‑HT₄ receptor‑mediated relaxation responses in human isolated gastrointestinal smooth muscle preparations. With an EC₅₀ of 0.76 μM in human colon circular muscle, it provides a 4.2‑fold potency window over its close analog BIMU‑1, enabling more sensitive detection of partial agonist or antagonist effects [REFS‑1]. Its full agonist profile (Emax comparable to 5‑HT) makes it an appropriate reference compound for characterizing novel 5‑HT₄ ligands in human tissue pharmacology studies.

In Vivo Pharmacodynamic Studies of Esophageal Motility and 5‑HT₄ Agonist Potency Ranking

The in vivo esophageal relaxation model in anesthetized rats offers a translatable platform for ranking 5‑HT₄ agonist potency. BIMU‑8 (ED₅₀ = 49 μg/kg i.v.) serves as a benchmark of intermediate potency between tegaserod (11 μg/kg) and cisapride (141 μg/kg) [REFS‑1]. This model is particularly valuable for differentiating compounds within the 5‑HT₄ agonist class and for evaluating the pharmacodynamic consequences of structural modifications to the azabicycloalkyl benzimidazolone scaffold.

Radioligand Binding Screens for 5‑HT₄ Receptor Affinity Profiling

BIMU‑8 consistently ranks as the highest‑affinity 5‑HT₄ ligand among clinically relevant gastroprokinetic agents in guinea pig ileum binding assays [REFS‑1]. It can be employed as a positive control to establish the upper bound of the 5‑HT₄ affinity range in competitive displacement studies, facilitating accurate Ki determination for novel compounds.

Investigating Functional Interplay Between 5‑HT₄ and 5‑HT₃ Receptors in Enteric Neurons

Given its dual high‑affinity binding to both 5‑HT₄ (Ki = 69 nM) and 5‑HT₃ (Ki = 0.36 nM) receptors [REFS‑1], BIMU‑8 is uniquely suited for studies examining the integrated response to simultaneous 5‑HT₄ activation and 5‑HT₃ modulation in the enteric nervous system. By comparing BIMU‑8 responses to those of selective 5‑HT₄ agonists (e.g., prucalopride) in tissues where both receptors are expressed, researchers can dissect the relative contributions of each receptor subtype to net physiological outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.